molecular formula C8H12Cl2N6O B1232383 Imidazole mustard CAS No. 5034-77-5

Imidazole mustard

Cat. No. B1232383
CAS RN: 5034-77-5
M. Wt: 279.12 g/mol
InChI Key: HWZWQWYYZMCKAJ-CCEZHUSRSA-N
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Description

Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring. It exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . A crystal chemical analysis is performed of the structures of some imidazole derivatives capable of polymorphic transformations .


Chemical Reactions Analysis

The chemistry of mustard compounds, including sulfur mustards and nitrogen mustards, has been studied extensively . Sulfur mustard was first synthesized from the reaction of ethylene and sulfur dichloride through an electrophilic addition mechanism .


Physical And Chemical Properties Analysis

Imidazole exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton .

Scientific Research Applications

Imidazole-Based Medicinal Chemistry

Imidazole rings are crucial in natural products and synthetic molecules, significantly impacting medicinal chemistry. Imidazole derivatives interact with various enzymes and receptors, showing broad bioactivities. They have been employed to treat diseases with high therapeutic potency, highlighting their development value. Imidazole-based compounds serve as anticancer, antifungal, antibacterial, and other medicinal agents, with potential in diagnostics and pathology. This highlights the role of imidazole compounds in designing more effective medicinal drugs and diagnostic agents (Zhang et al., 2014).

Hypoxia-Selective Antitumor Agents

Imidazole derivatives like nitrobenzyl quaternary salts of nitrogen mustards act as hypoxia-selective cytotoxins. These compounds, including imidazole examples, have been studied for their differential toxicity under hypoxic and aerobic conditions, indicating potential for use in targeting hypoxic tumor cells. The DNA cross-linking ability of imidazole derivatives in hypoxic cells suggests their applicability in cancer treatment (Tercel et al., 2001).

Adsorption and Removal of Chemical Warfare Agents

Zeolitic imidazolate frameworks (ZIF-8 and ZIF-67) have been applied to adsorb and remove sulfur mustard, a chemical warfare agent. These frameworks demonstrate a high adsorption ability, correlating with solvent polarity. Their effectiveness in removing contaminants from substrates contaminated with sulfur mustard simulants indicates potential for defense against chemical warfare agents (Son et al., 2020).

Environmental and Agricultural Applications

Research on the environmental behavior and translocation of imidacloprid in crops like eggplant, cabbage, and mustard has been conducted. The persistence and metabolite formation of this insecticide, which contains an imidazole ring, were studied to evaluate its safety and effectiveness in pest management (Mukherjee & Gopal, 2000).

Safety And Hazards

Imidazole may cause skin irritation, eye irritation, and may be harmful if inhaled. Material may be irritating to mucous membranes and upper respiratory tract. It may be harmful if swallowed .

Future Directions

The imidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

4-[(E)-bis(2-chloroethyl)aminodiazenyl]-4H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2N6O/c9-1-3-16(4-2-10)15-14-8-6(7(11)17)12-5-13-8/h5,8H,1-4H2,(H2,11,17)/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZWQWYYZMCKAJ-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(C(=N1)C(=O)N)N=NN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(C(=N1)C(=O)N)/N=N/N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazole mustard

CAS RN

5034-77-5
Record name Imidazole mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
CL Vogel, C Denham, TP Waalkes, VT DeVita - Cancer Research, 1970 - AACR
Studies with imidazole mustard (NSC 82196)- 14 C were performed to elucidate the in vitro stability of this compound and its physiological disposition, absorption, excretion, and …
Number of citations: 27 aacrjournals.org
GD Stoner, MB Shimkin, AJ Kniazeff, JH Weisburger… - Cancer research, 1973 - AACR
… high and the middle dose; imidazole mustard, pyrimethamine, and 5-… imidazole mustard. Although tricaprylin served as the vehicle for uracil and estradiol mustards, imidazole mustard …
Number of citations: 252 aacrjournals.org
N NOYANALPAN, S ÖZDEN… - Journal of Faculty of …, 1977 - dergipark.org.tr
One of the major biochemical property of neoplastic tissues is their low pH value. This property has been taken into consideration to incorporate a well known carcinostatic group, …
Number of citations: 3 dergipark.org.tr
EN HABIBY - 1964 - search.proquest.com
The author wishes to acknowledge his indebtedness to his research director, Professor Robert C. Elderfield, for his helpful suggestions and continual encouragement throughout the …
Number of citations: 0 search.proquest.com
PS Price, RE Keenan, JC Swartout - Toxicology and Applied Pharmacology, 2008 - Elsevier
For most chemicals, the Reference Dose (RfD) is based on data from animal testing. The uncertainty introduced by the use of animal models has been termed interspecies uncertainty. …
Number of citations: 38 www.sciencedirect.com
CM Bagley Jr, GP Canellos, RC Young… - Cancer Chemother …, 1972 - books.google.com
… The physiological disposition of the carcinostatic imidazole-4 (or 5)-carboxamide, 5 (or 4)-(3, 3-bis-(2chloroethyl)-1-triazeno](NSC-82196)(imidazole mustard) in mice and dogs. Cancer …
Number of citations: 5 books.google.com
E Estrada, E Uriarte, A Montero, M Teijeira… - Journal of medicinal …, 2000 - ACS Publications
A topological substructural approach to molecular design (TOSS-MODE) has been introduced for the selection and design of anticancer compounds. A quantitative model that …
Number of citations: 218 pubs.acs.org
HY Chang, EJ Freireich, A Khaliq… - CANCER …, 1975 - mdanderson.elsevierpure.com
The authors designed a study to determine the efficacy and toxicity of combination treatment with CCNU and NSC 82196 (5-[3, 3 Bis (2 chloroethyl) 1 triazeno] imidazole 4 carboxamide…
Number of citations: 4 mdanderson.elsevierpure.com
GD Stoner - Experimental lung research, 1991 - Taylor & Francis
… Chemotherqxutic drug5 Ll‘i nn i t 01 my ler a n 1st jphosp h amide Imidazole mustard Ilibenzyline Pyrimethamine j-hz,ac)~tidine Phena7opyriJinc Adriainycin hl yleran …
Number of citations: 76 www.tandfonline.com
AR Jones - Drug Metabolism Reviews, 1974 - Taylor & Francis
By definition [l] the classification “alkylating agent” denotes a compound capable of replacing a hydrogen atom in another molecule by an alkyl radical. In the broadest sense, a …
Number of citations: 47 www.tandfonline.com

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